

# DGY-06-116: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |  |           |  |
|----------------------|------------|--|-----------|--|
| Compound Name:       | DGY-06-116 |  |           |  |
| Cat. No.:            | B15581167  |  | Get Quote |  |

For researchers, scientists, and drug development professionals, this document provides comprehensive technical information and experimental guidelines for the selective and irreversible Src inhibitor, **DGY-06-116**.

### **Supplier and Purchasing Information**

**DGY-06-116** is available from several chemical suppliers for research purposes. It is crucial to note that this product is intended for laboratory research use only and not for human or veterinary applications.

| Supplier           | Catalog Number | Notes             |
|--------------------|----------------|-------------------|
| Selleck Chemicals  | S9643          | Purity: 99.86%[1] |
| MedchemExpress     | HY-136605      | Purity: 99.54%    |
| TargetMol          | T6926          | -                 |
| MedKoo Biosciences | 462498         | -                 |

When preparing stock solutions, it is recommended to use fresh DMSO. Selleck Chemicals suggests a stock solution concentration of 100 mg/mL (167.47 mM) in DMSO.[1] MedchemExpress advises that stock solutions can be stored at -80°C for up to 6 months and at -20°C for up to 1 month.[2] To avoid degradation from repeated freeze-thaw cycles, it is best practice to aliquot stock solutions.



### **Mechanism of Action**

**DGY-06-116** is a potent and selective irreversible covalent inhibitor of Src kinase.[1] Its mechanism of action involves the covalent modification of a P-loop cysteine residue, Cys277, within the Src kinase domain.[3] This covalent binding is similar to that of the kinase probe SM1-71 and requires a conformational change where the P-loop kinks to facilitate the bond formation.[1][4] The interaction also involves the occupancy of the back hydrophobic pocket of the kinase, which contributes to its high potency and selectivity.[4] This irreversible binding leads to sustained inhibition of Src signaling, both in vitro and in vivo.[3]

The inhibition of Src kinase activity by **DGY-06-116** has been demonstrated through the reduction of phosphorylation of Src at tyrosine 416 (p-SRCY416), a marker of Src activation.[3] [5]

# **Signaling Pathway**

**DGY-06-116** targets Src, a key non-receptor tyrosine kinase that acts as a central hub in various signaling pathways controlling cell proliferation, survival, migration, and angiogenesis. By irreversibly inhibiting Src, **DGY-06-116** effectively blocks these downstream signaling cascades.





Click to download full resolution via product page

**DGY-06-116** covalently inhibits active Src, blocking downstream pro-cancer signaling.

# **Quantitative Data**

The following tables summarize the key quantitative data for **DGY-06-116** from in vitro and in vivo studies.

# **In Vitro Activity**



| Parameter              | Value   | Cell Line/Assay<br>Condition           | Reference |
|------------------------|---------|----------------------------------------|-----------|
| IC50 (Src)             | 2.6 nM  | Cell-free assay, 1-<br>hour incubation | [1][4]    |
| IC <sub>50</sub> (Src) | 3 nM    | -                                      | [2]       |
| IC50 (FGFR1)           | 8340 nM | -                                      | [2][6]    |
| GR50                   | 0.3 μΜ  | H1975 (NSCLC)                          | [3][5]    |
| GR <sub>50</sub>       | 0.5 μΜ  | HCC827 (NSCLC)                         | [3][5]    |
| GR50                   | 0.3 μΜ  | MDA-MB-231 (TNBC)                      | [3][5]    |

**In Vivo Pharmacokinetics** 

| Parameter        | Value                 | Animal Model | Dosing                      | Reference |
|------------------|-----------------------|--------------|-----------------------------|-----------|
| Half-life (T1/2) | 1.29 h                | B6 mice      | 5 mg/kg,<br>intraperitoneal | [3][5]    |
| AUC              | 12746.25<br>min·ng/mL | B6 mice      | 5 mg/kg,<br>intraperitoneal | [3][5]    |

# **Experimental Protocols**

Detailed methodologies for key experiments are provided below.

### **Cell Viability/Proliferation Assay**

This protocol is adapted from studies demonstrating the antiproliferative effects of **DGY-06-116** in cancer cell lines.[2]

#### Materials:

- H1975, HCC827, or MDA-MB-231 cells
- Appropriate cell culture medium (e.g., RPMI-1640 with 10% FBS)



- 96-well plates
- DGY-06-116
- CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega) or similar
- Luminometer

#### Procedure:

- Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well and allow them to adhere overnight.
- Prepare serial dilutions of **DGY-06-116** in culture medium. A suggested concentration range is  $0.01~\mu M$  to  $10~\mu M$ .[2]
- Remove the overnight culture medium from the cells and add 100 μL of the DGY-06-116 dilutions to the respective wells. Include a vehicle control (e.g., DMSO).
- Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO<sub>2</sub>.[2]
- After the incubation period, assess cell viability using the CellTiter-Glo® assay according to the manufacturer's instructions.
- Measure luminescence using a plate-reading luminometer.
- Calculate the half-maximal growth inhibitory concentration (GR<sub>50</sub>) using appropriate software (e.g., GraphPad Prism).

### Western Blot Analysis for p-Src Inhibition

This protocol is designed to assess the inhibition of Src phosphorylation at Y416.[2]

#### Materials:

- H1975 or HCC827 cells
- DGY-06-116



- Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
- BCA Protein Assay Kit
- SDS-PAGE gels
- PVDF membrane
- Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
- Primary antibodies:
  - Rabbit anti-phospho-Src (Tyr416)
  - Rabbit anti-Src
  - Mouse anti-β-actin (loading control)
- HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)
- Enhanced chemiluminescence (ECL) substrate
- Chemiluminescence imaging system

#### Procedure:

- Plate cells and allow them to adhere.
- Treat cells with 1 μM **DGY-06-116** or vehicle control for 2 hours.[2]
- Lyse the cells with ice-cold lysis buffer.
- Determine protein concentration using the BCA assay.
- Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
- Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
- Block the membrane with blocking buffer for 1 hour at room temperature.



- Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
  Recommended dilutions should be optimized, but a starting point of 1:1000 is common.
- Wash the membrane three times for 10 minutes each with TBST.
- Incubate the membrane with the appropriate HRP-conjugated secondary antibody (1:2000 to 1:5000 dilution) for 1 hour at room temperature.
- Wash the membrane three times for 10 minutes each with TBST.
- Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

### In Vivo Pharmacodynamic Study

This protocol provides a framework for assessing the in vivo target engagement of **DGY-06-116**.[7]

#### Materials:

- B6 mice
- DGY-06-116
- Vehicle solution (e.g., 5% DMSO in 95% D5W)[3]
- Tools for intraperitoneal injection and tissue harvesting

#### Procedure:

- Administer DGY-06-116 at a dose of 5 mg/kg via intraperitoneal (i.p.) injection.[3] Due to its short half-life, multiple doses (e.g., three doses every 12 hours) may be necessary to ensure full target engagement.[7]
- At specified time points post-dosing (e.g., 2 and 4 hours), euthanize the mice.[5]
- Harvest tissues of interest (e.g., spleen).



 Prepare tissue lysates for subsequent analysis, such as Western blotting for p-Src levels, as described in the protocol above.

### **Experimental Workflow Diagram**

The following diagram illustrates a typical experimental workflow for evaluating **DGY-06-116**.



Click to download full resolution via product page

A typical workflow for the in vitro and in vivo evaluation of **DGY-06-116**.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. Structure and Characterization of a Covalent Inhibitor of Src Kinase PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. DGY-06-116 | Src | FGFR | TargetMol [targetmol.com]
- 7. Structure-Based Design of a Potent and Selective Covalent Inhibitor for SRC Kinase That Targets a P-Loop Cysteine - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [DGY-06-116: Application Notes and Protocols for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15581167#dgy-06-116-supplier-and-purchasing-information]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com